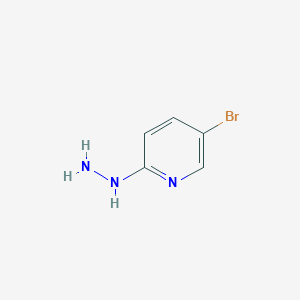![molecular formula C21H19NO3 B1279523 4-[Bis(4-methoxyphenyl)amino]benzaldehyde CAS No. 89115-20-8](/img/structure/B1279523.png)
4-[Bis(4-methoxyphenyl)amino]benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde involves various chemical reactions, including the Knoevenagel reaction, which is used to synthesize photoluminescent phenylene vinylene oligomers . Another related compound, bis(2-methoxybenzylidene)biphenyl-4,4'-diamine Schiff base, is prepared through the reaction of benzidine with O-methoxy benzaldehyde . Additionally, bis-aldehyde monomers are synthesized by etherification of 4-fluorobenzaldehyde with different hydroxybenzaldehydes .
Molecular Structure Analysis
The molecular structures of these compounds are characterized using various spectroscopic techniques. For instance, the structures of azo-benzoic acids and their precursors are confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries are further optimized using density functional theory methods . Similarly, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is determined, revealing intermolecular hydrogen bonds that stabilize the crystal packing .
Chemical Reactions Analysis
The chemical behavior of these compounds in different environments is studied through various reactions. Azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria depending on solvent composition and pH . The synthesis of heterocycles with masked or unmasked aldehyde functionality is achieved through cyclocondensation with bifunctional heteronucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are extensively analyzed. Photoluminescent properties are investigated in different states, such as crystalline solids, molecular solutions, and liquid crystalline states . The redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}diphosphene are studied using cyclic voltammetry, revealing reversible redox waves . The physicochemical properties of poly(azomethine)s synthesized from bis-aldehyde monomers are investigated through various techniques, including thermogravimetric analysis and electrical conductivity measurements .
Wissenschaftliche Forschungsanwendungen
Intervalence Charge Transfer
4-[Bis(4-methoxyphenyl)amino]benzaldehyde derivatives exhibit unique properties in intervalence charge-transfer (IVCT). For instance, a derivative, (E)-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene, shows narrow and asymmetric IVCT bands, indicating its classification as a class-III or class-II/III borderline mixed-valence species. This characteristic suggests potential applications in electronic materials and molecular electronics due to its specific electron transfer properties (Barlow et al., 2005).
Synthesis of Novel Compounds
The Hantzsch synthesis method, involving 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, leads to the formation of novel compounds like 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxy-phenyl)-4-oxa-cyclohexan-1-ene. This highlights its role in the creation of unique organic structures, potentially useful in various chemical industries or pharmaceutical research (Filipan-Litvić et al., 2007).
Corrosion Inhibition
Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which share structural similarities with 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, have been shown to be effective in inhibiting corrosion of mild steel in acidic environments. This suggests potential applications in materials science, especially in the development of corrosion inhibitors for industrial applications (Bentiss et al., 2009).
Photoluminescence
Derivatives of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, exhibit high photoluminescence. This property is critical for applications in optoelectronics and photonics, where materials with specific light-emitting properties are required (Lowe & Weder, 2002).
Antiviral Bioactivities
Some alpha-aminophosphonate derivatives synthesized from substituted benzaldehydes, including compounds related to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, exhibit moderate to good antiviral activity. This suggests potential applications in the development of new antiviral drugs or treatments (Xu et al., 2006).
Redox Properties
Compounds containing bis(4-methoxyphenyl)amino groups, structurally related to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, have interesting redox properties. This could be significant in the field of redox chemistry, particularly in the development of redox-active materials (Sasaki et al., 2002).
Macrocyclic Bis(Schiff Bases) Synthesis
The synthesis of new benzo-fused macrocyclic and heteromacrocyclic bis(Schiff bases) involving 4-[Bis(4-methoxyphenyl)amino]benzaldehyde derivatives offers potential applications in the field of organic synthesis and material science, especially in creating cyclic compounds with specific properties (Ahmed et al., 2021).
Electrically Conductive Polymers
Bis-aldehyde monomers derived from 4-[Bis(4-methoxyphenyl)amino]benzaldehyde and related compounds are used in synthesizing electrically conductive polymers. These polymers have applications in the electronics industry, particularly in creating conductive materials (Hafeez et al., 2019).
Safety And Hazards
The safety data sheet for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde suggests that it should be handled with care. Protective equipment should be worn when handling the substance. In case of skin or eye contact, the affected area should be rinsed with water. If ingested or inhaled, medical attention should be sought .
Eigenschaften
IUPAC Name |
4-(4-methoxy-N-(4-methoxyphenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-11-7-18(8-12-20)22(17-5-3-16(15-23)4-6-17)19-9-13-21(25-2)14-10-19/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRXZOLNEVJBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460342 | |
| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Bis(4-methoxyphenyl)amino]benzaldehyde | |
CAS RN |
89115-20-8 | |
| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



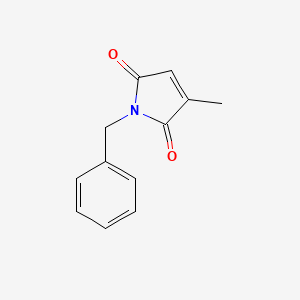
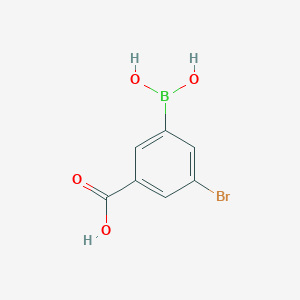
![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)

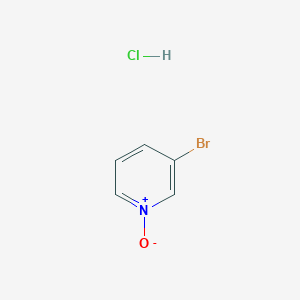
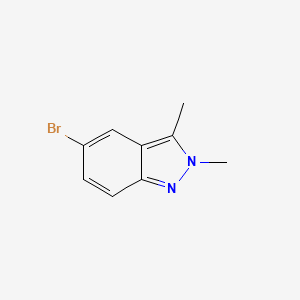
![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)


